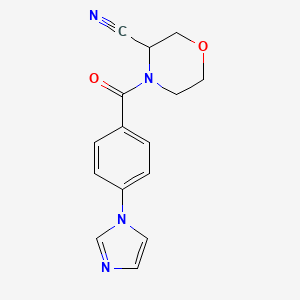

4-(4-Imidazol-1-ylbenzoyl)morpholine-3-carbonitrile

Description

Properties

IUPAC Name |

4-(4-imidazol-1-ylbenzoyl)morpholine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c16-9-14-10-21-8-7-19(14)15(20)12-1-3-13(4-2-12)18-6-5-17-11-18/h1-6,11,14H,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKCCAHBDJKERH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)C2=CC=C(C=C2)N3C=CN=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-Imidazol-1-ylbenzoyl)morpholine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.

Attachment of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the imidazole ring in the presence of a Lewis acid catalyst.

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halide, followed by cyclization.

Introduction of the Carbonitrile Group: The carbonitrile group is typically introduced through nucleophilic substitution reactions involving cyanide ions.

Chemical Reactions Analysis

4-(4-Imidazol-1-ylbenzoyl)morpholine-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-Imidazol-1-ylbenzoyl)morpholine-3-carbonitrile has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Biological Research: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Mechanism of Action

The mechanism of action of 4-(4-Imidazol-1-ylbenzoyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The benzoyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The morpholine ring can improve the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Substituent Impact on Melting Points : Bromine substituents (14f, 279–280°C ) result in higher melting points compared to methoxy groups (14c, 215–217°C ), likely due to increased molecular weight and halogen-based intermolecular interactions.

- Hybrid Heterocycles: The thiazole-triazole hybrids in exhibit isostructural crystallinity (triclinic symmetry) , suggesting that the target morpholine-imidazole compound may similarly form stable crystalline phases, though its planar vs. non-planar conformation depends on substituent steric effects.

- Functional Group Diversity : Imidazole derivatives in feature carbamate and benzyloxy groups , which enhance lipophilicity and protease resistance compared to the carbonitrile-morpholine system.

Biological Activity

Introduction

4-(4-Imidazol-1-ylbenzoyl)morpholine-3-carbonitrile, identified by its CAS number 1436121-79-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Target Proteins and Pathways

Research indicates that 4-(4-Imidazol-1-ylbenzoyl)morpholine-3-carbonitrile acts on various biological targets, particularly in the context of cancer therapy and enzyme inhibition. It has been noted for its role as a precursor in synthesizing biologically active molecules, including:

- Chemokine antagonists

- Pyrido[1,2-a]benzimidazoles : These exhibit cytotoxic and antiplasmodial activities.

- Pyrimidine derivatives : Known for cholinesterase inhibition and amyloid-beta aggregation inhibition.

- Chlorokojic acid derivatives : Display antibacterial and antiviral properties.

- Kinase inhibitors : Specifically targeting EGFR and Aurora A kinase, which are crucial in cancer cell proliferation.

Chemical Reactions

The compound can undergo various chemical transformations, enhancing its utility in drug design:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form corresponding oxides using agents like potassium permanganate. |

| Reduction | Reduction reactions modify functional groups, often using lithium aluminum hydride. |

| Substitution | The fluorobenzyl group participates in nucleophilic substitution, leading to new derivatives. |

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-(4-Imidazol-1-ylbenzoyl)morpholine-3-carbonitrile. It has been shown to inhibit farnesyltransferase (FT), an enzyme critical for the post-translational modification of proteins involved in cancer cell signaling. For instance, a related compound demonstrated an IC50 value of 24 nM against FT, significantly affecting the growth of H-Ras transformed cells .

Enzyme Inhibition

The compound exhibits inhibitory activity against several enzymes:

- Farnesyltransferase (FT) : Essential for the activation of Ras proteins, which are frequently mutated in cancers.

- Cholinesterases : Inhibition can lead to increased levels of acetylcholine, potentially beneficial in neurodegenerative diseases.

Antimicrobial Activity

Research indicates that derivatives of this compound possess antimicrobial properties. For example, chlorokojic acid derivatives derived from similar structures have shown efficacy against various bacterial strains.

Study on Antitumor Activity

A study investigated the effects of 4-(4-Imidazol-1-ylbenzoyl)morpholine-3-carbonitrile on tumor cells. It was found that the compound significantly inhibited cell proliferation in vitro and induced apoptosis in cancer cell lines. The mechanism was attributed to its ability to disrupt key signaling pathways involved in cell survival and proliferation.

Photophysical Properties

In addition to its biological activity, compounds similar to 4-(4-Imidazol-1-ylbenzoyl)morpholine-3-carbonitrile have displayed interesting photophysical properties. Fluorescence studies indicated that these compounds could be utilized as fluorescent probes in biological imaging .

Q & A

Basic Research Questions

Q. What are the key structural features of 4-(4-Imidazol-1-ylbenzoyl)morpholine-3-carbonitrile that influence its chemical reactivity and biological activity?

- Methodological Answer : The compound’s reactivity is governed by its morpholine ring (hydrogen-bond acceptor) and imidazole moiety (hydrogen-bond donor and π-π stacking capability). The electron-withdrawing carbonitrile group enhances electrophilic substitution reactions. For biological activity, the 4-benzoyl linker allows conformational flexibility for target binding, while the imidazole ring facilitates interactions with metalloenzymes or receptors .

Q. How can researchers optimize the synthesis of 4-(4-Imidazol-1-ylbenzoyl)morpholine-3-carbonitrile to achieve high purity and yield?

- Methodological Answer :

- Reaction Conditions : Use a two-step protocol: (1) Coupling 4-imidazolebenzoic acid with morpholine-3-carbonitrile using EDCI/HOBt in DMF at 0–5°C. (2) Purify via column chromatography (silica gel, 5% MeOH in DCM) .

- Analytical Validation : Confirm purity using HPLC (C18 column, acetonitrile/water gradient) and structural integrity via H/C NMR (e.g., imidazole protons at δ 7.8–8.2 ppm) .

Q. What analytical techniques are essential for characterizing 4-(4-Imidazol-1-ylbenzoyl)morpholine-3-carbonitrile?

- Methodological Answer :

| Technique | Purpose | Key Observations |

|---|---|---|

| NMR | Confirm regiochemistry | Imidazole C-H coupling (J = 1.8 Hz) and morpholine ring protons (δ 3.4–4.1 ppm) . |

| HPLC-MS | Assess purity and molecular weight | [M+H] peak at m/z 327.1 . |

| XRD | Determine crystal packing | Intermolecular H-bonds between morpholine O and imidazole N-H . |

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of 4-(4-Imidazol-1-ylbenzoyl)morpholine-3-carbonitrile in nucleophilic substitution reactions?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor substitution at the morpholine carbonitrile group due to stabilization of transition states.

- Catalysis : KCO enhances deprotonation of imidazole NH, directing nucleophiles to the benzoyl carbonyl .

- Case Study : Bromination at the morpholine 3-position (80% yield) under NBS/CHCl vs. no reaction in THF .

Q. What computational methods are employed to predict the binding affinity of 4-(4-Imidazol-1-ylbenzoyl)morpholine-3-carbonitrile with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR). Key residues: Lys721 (H-bond with morpholine O) and Met793 (π-π stacking with imidazole) .

- MD Simulations : AMBER force field simulations (100 ns) assess stability of ligand-target complexes (RMSD < 2.0 Å indicates stable binding) .

Q. How can researchers design derivatives of this compound to enhance solubility without compromising bioactivity?

- Methodological Answer :

- Structural Modifications : Introduce polar groups (e.g., -SOH) at the benzoyl para-position.

- In Silico Tools : Use SwissADME to predict LogP (target < 3) and aqueous solubility (ESOL model) .

- Case Study : 4-(4-Imidazol-1-ylbenzoyl)morpholine-3-carboxamide showed 2x higher solubility (PBS, pH 7.4) and retained 90% kinase inhibition .

Q. How do researchers resolve contradictions in biological activity data for morpholine-imidazole derivatives across different studies?

- Methodological Answer :

- Assay Standardization : Compare IC values under uniform conditions (e.g., ATP concentration in kinase assays).

- Meta-Analysis : Pool data from ≥3 independent studies (e.g., anti-cancer activity against MCF-7 cells: 12 µM ± 2.5 vs. 25 µM ± 4.0) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.